BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Physicochemical profiling Lipophilicity Halogen SAR

Procure this benzodioxepine-7-sulfonamide to deconvolute pharmacophoric contributions of the 1,5-benzodioxepine core vs. diarylmethane linkers. The para-bromo group is a halogen-bond donor and heavy-atom marker for co-crystallization, enabling unambiguous binding-mode elucidation in fragment-based drug discovery. Distinct from meta-bromo (CAS 941881-10-3) and other halogen analogs, ensuring controlled SAR comparisons.

Molecular Formula C15H14BrNO4S
Molecular Weight 384.24
CAS No. 941971-04-6
Cat. No. B2601224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS941971-04-6
Molecular FormulaC15H14BrNO4S
Molecular Weight384.24
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC1
InChIInChI=1S/C15H14BrNO4S/c16-11-2-4-12(5-3-11)17-22(18,19)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10,17H,1,8-9H2
InChIKeyCRLJUSCZAFTUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-04-6): Procurement Guide for a para-Bromophenyl Benzodioxepine Sulfonamide


N-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-04-6) is a synthetic sulfonamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core linked via a sulfonamide bridge to a para-bromophenyl group [1]. The 1,5-benzodioxepine scaffold is a recognized privileged structure in medicinal chemistry, and sulfonamide derivatives of this scaffold have been investigated as disruptors of the glucokinase–glucokinase regulatory protein (GK–GKRP) interaction, a mechanism relevant to type 2 diabetes [2][3]. Heterocyclic sulfonamides more broadly have been explored as inhibitors of α-glucosidase and α-amylase, with bromo-substituted variants often demonstrating meaningful potency shifts compared to other halogen analogs [4]. While this specific compound lacks a dedicated published bioactivity profile, its structural features position it as a strategic comparator and scaffold for structure-activity relationship (SAR) exploration within the benzodioxepine sulfonamide class.

Why N-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Cannot Be Replaced by a Generic Halogen Analog


Within the benzodioxepine-7-sulfonamide series, substitution on the pendant N-phenyl ring is a critical determinant of both biochemical target interaction and physicochemical properties. The para-bromo substituent at the 4-position confers a unique combination of steric volume, electron-withdrawing character, and lipophilicity (XLogP3-AA = 3.2) [1] that cannot be replicated by chloro, fluoro, or unsubstituted phenyl analogs. Meta-substituted isomers (e.g., CAS 941881-10-3) present the bromine atom in a different spatial orientation, potentially altering binding pose within the GKRP pocket as observed in the structural optimization of diarylmethanesulfonamide GK–GKRP disrupters [2]. In the broader sulfonamide class, bromo-substituted phenyl derivatives have demonstrated quantitatively distinct α-glucosidase inhibition profiles compared to chloro, methyl, and nitro analogs (IC50 range 25.88–46.25 μM for bromo-containing derivatives vs. acarbose IC50 = 58.8 μM) [3]. These SAR trends underscore that halogen identity and ring position are not interchangeable and must be carefully controlled in procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-04-6)


Para-Bromo Substitution: Physicochemical Differentiation from Meta-Bromo and Other para-Halogen Analogs

The para-bromo configuration in the target compound generates a distinct lipophilicity profile (computed XLogP3-AA = 3.2) and a heavier molecular weight (384.2 g/mol) compared to its para-chloro (estimated XLogP ≈ 2.8; MW ≈ 339.8) and para-fluoro analogs (estimated XLogP ≈ 2.2; MW ≈ 323.3) [1]. In contrast, the meta-bromo positional isomer, N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941881-10-3), shares the same molecular formula and molecular weight (384.2 g/mol) but is predicted to have a slightly lower XLogP and a different dipole moment owing to altered through-space electronic effects . These differences are meaningful for membrane permeability and nonspecific protein binding, which are known to correlate with XLogP in the context of fragment-based and HTS screening libraries.

Physicochemical profiling Lipophilicity Halogen SAR

GK–GKRP Disruption Potency: Class-Level SAR Inference from Diarylmethanesulfonamide Lead Optimization

The benzodioxepine-7-sulfonamide core is a key pharmacophore in a series of potent GK–GKRP disrupters. In the Amgen J. Med. Chem. series, the parent diarylmethanesulfonamide hit 6 (hGK–hGKRP IC50 = 1.2 μM) was optimized to lead compound 32 (AMG-0696; IC50 = 0.0038 μM) through systematic modifications that included the benzodioxepine sulfonamide moiety [1]. The para-bromophenyl substitution in the target compound mirrors the general structure of the initial hit series but introduces a heavier halogen atom not explored in the reported SAR for this specific scaffold. This suggests potential for distinct binding energetics mediated by halogen bonding interactions with backbone carbonyls or π-systems in the GKRP binding pocket, a phenomenon documented in halogen-enriched fragment libraries but not yet characterized for this particular substitution pattern. No direct IC50 data are available for the target compound; all potency inferences are class-level extrapolations from structurally related diarylmethanesulfonamides.

GK–GKRP disruption Type 2 diabetes Diarylmethanesulfonamide SAR

α-Glucosidase and α-Amylase Inhibition: Quantitative Context from the Broader Bromo-Sulfonamide Class

In a 2022 study of cyclic sulfonamides bearing N-arylacetamide groups, compounds with bromo substituents on the phenyl ring exhibited α-glucosidase IC50 values ranging from 25.88 to 46.25 μM, consistently outperforming the standard inhibitor acarbose (IC50 = 58.8 μM) [1]. For α-amylase, bromo-substituted derivatives achieved IC50 values between 7.52 and 15.06 μM, again superior to acarbose (IC50 = 17.0 μM) [1]. While these data derive from a structurally distinct sulfonamide chemotype lacking the benzodioxepine core, they establish a quantitative benchmark for the potency-enhancing effect of bromo substitution in sulfonamide-based enzyme inhibitors. The target compound, sharing the N-(4-bromophenyl)sulfonamide motif, is predicted to retain this halogen-dependent potency trend, though the benzodioxepine bicyclic system may modulate binding through additional steric and conformational effects.

α-Glucosidase inhibition α-Amylase inhibition Antidiabetic sulfonamides

Structural Topology Differentiation: Exocyclic N-(4-Bromophenyl) Architecture vs. Benzodioxepine-Fused Systems

Unlike benzodioxepine derivatives where the sulfonamide is constrained within a fused polycyclic framework (e.g., 2H-1,5-benzodioxepin-6-sulfonamide, CAS 2025777-53-9), the target compound features an exocyclic sulfonamide linkage to a freely rotating 4-bromophenyl ring. This topological feature increases the number of accessible conformers and provides a different exit vector for the aryl substituent relative to the benzodioxepine ring plane [1]. In the context of the Amgen GK–GKRP program, conformational constraint via N→S (nN → σ*S–X) interactions was critical for achieving low-nanomolar potency (IC50 = 0.0038 μM for constrained compound 32 vs. 1.2 μM for the unconstrained hit 6) [2]. The relatively unconstrained architecture of the target compound makes it a useful comparator for probing the energetic contribution of conformational preorganization in the benzodioxepine sulfonamide pharmacophore.

Scaffold diversity Conformational analysis Kinase inhibitor design

High-Value Application Scenarios for N-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in Scientific Procurement


Negative Control or Structural Comparator in GK–GKRP Disruptor SAR Studies

The target compound can serve as a structurally simpler, non-diarylmethane analog in GK–GKRP disruption assays, providing a baseline for evaluating the contribution of the diarylmethane linker to potency. Given that the lead diarylmethanesulfonamide 32 (AMG-0696) achieves hGK–hGKRP IC50 = 0.0038 μM, comparison with the simpler N-phenyl sulfonamide scaffold can help deconvolute the pharmacophoric contributions of the benzodioxepine core vs. the extended biaryl system [1]. Use in TR-FRET or FP-based disruption assays with recombinant hGK and hGKRP proteins is recommended.

Halogen-Bonding Probe for Crystallographic Fragment Screening

The para-bromo substituent is a well-established halogen-bond donor and heavy atom marker for X-ray crystallography. Its incorporation into the benzodioxepine sulfonamide scaffold makes this compound amenable to co-crystallization studies with target proteins (e.g., GKRP, sulfonamide-binding enzymes), where the bromine anomalous scattering signal facilitates unambiguous electron density assignment and binding pose determination [2]. This is particularly valuable for fragment-based drug discovery campaigns where unambiguous binding mode elucidation is critical.

Lipophilicity-Matched Comparator for Membrane Permeability Profiling

With a computed XLogP3-AA of 3.2 and molecular weight of 384.2 g/mol, the target compound occupies a favorable region of the physicochemical property space for orally bioavailable drug candidates (within Lipinski and Veber guidelines). It can serve as a matched molecular pair with the para-chloro or para-fluoro analogs to isolate the effect of halogen size and lipophilicity on passive membrane permeability (PAMPA) or Caco-2 permeability without altering the core scaffold [3].

Scaffold for α-Glucosidase/α-Amylase Dual Inhibitor Lead Generation

Bromo-substituted sulfonamides have demonstrated statistically significant α-glucosidase inhibition (IC50 range 25.88–46.25 μM vs. acarbose 58.8 μM) and α-amylase inhibition (IC50 range 7.52–15.06 μM vs. acarbose 17.0 μM) [4]. The target compound combines the potency-enhancing bromo substituent with the structurally differentiated benzodioxepine core, offering a novel chemotype for antidiabetic lead generation. Researchers can benchmark initial enzyme inhibition data against the published acarbose comparator values.

Quote Request

Request a Quote for N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.